

N'-(5-Bromo-2hydroxybenzylidene)benzenesulfonohydrazide: A Comprehensive Technical Review

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Compound of Interest						
	N'-(5-Bromo-2-					
Compound Name:	hydroxybenzylidene)benzenesulfo					
	nohydrazide					
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An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

N'-(5-Bromo-2-hydroxybenzylidene)benzenesulfonohydrazide is a molecule belonging to the benzenesulfonohydrazide class of compounds. This scaffold has garnered significant interest in medicinal chemistry due to its diverse and potent biological activities. Hydrazone derivatives, characterized by the >C=N-NH- functional group, are known to possess a wide spectrum of pharmacological properties, including antimicrobial, anticonvulsant, analgesic, anti-inflammatory, and antitumor effects. The incorporation of a sulfonamide moiety often enhances these activities and can confer specific enzyme inhibitory properties. This technical guide provides a comprehensive review of the available literature on N'-(5-Bromo-2-hydroxybenzylidene)benzenesulfonohydrazide, focusing on its synthesis, structural characterization, and the biological potential of the broader benzenesulfonohydrazide class.

Synthesis and Structural Characterization

The synthesis of **N'-(5-Bromo-2-hydroxybenzylidene)benzenesulfonohydrazide** and its derivatives is typically achieved through a straightforward condensation reaction.



Experimental Protocols

Synthesis of (E)-N'-(5-Bromo-2-hydroxybenzylidene)-p-toluenesulfonohydrazide:

A representative synthetic protocol involves the reaction of a substituted salicylaldehyde with a corresponding sulfonohydrazide. For instance, (E)-N'-(5-Bromo-2-hydroxybenzylidene)-p-toluenesulfonohydrazide was synthesized by adding p-tosylhydrazine (2 mmol) to a refluxing ethanolic solution (50 ml) of 5-bromosalicylaldehyde (2 mmol). The mixture was stirred for 2 hours. After cooling, the resulting colorless crystalline solid was isolated by filtration, washed with cold ethanol, and recrystallized from ethanol to yield the final product.[1]

A similar procedure can be adapted for the synthesis of the title compound by substituting p-toluenesulfonohydrazide with benzenesulfonohydrazide.

General Synthesis of Hydrazone Derivatives:

The synthesis of related hydrazone compounds, such as N'-(5-Bromo-2-hydroxybenzylidene)-4-methylbenzohydrazide, follows a similar principle. 5-Bromo-2-hydroxybenzaldehyde (0.1 mmol, 20.1 mg) and 4-methylbenzohydrazide (0.1 mmol, 15.0 mg) were dissolved in chloroform (10 ml). The mixture was stirred at room temperature, leading to the formation of colorless block-like crystals upon gradual evaporation of the solvent over a week.[2] Another example involves stirring 5-bromosalicylaldehyde (0.1 mmol, 20.1 mg) and 3-hydroxybenzoic acid hydrazide (0.1 mmol, 15.2 mg) in a methanol solution (10 ml) at room temperature, which yielded yellow block-shaped single crystals after three days.[3]

Crystallographic Data

The molecular structure of N'-(5-Bromo-2-hydroxybenzylidene)benzenesulfonohydrazide and its analogs has been elucidated through single-crystal X-ray diffraction. These studies confirm the presence of an E conformation about the C=N double bond and reveal key structural features such as intramolecular hydrogen bonding.

Table 1: Crystallographic Data for N'-(5-Bromo-2-hydroxybenzylidene)benzenesulfonohydrazide and Related Structures



Comp ound	Formul a	Crystal Syste m	Space Group	a (Å)	b (Å)	c (Å)	β (°)	Ref.
(E)-N'- (5- Bromo- 2- hydroxy benzyli dene)- p- toluene sulfono hydrazi de	C14H13 BrN2O3 S	Monocli nic	P21/c	15.8890 (3)	9.8502(2)	9.8702(2)	105.475 (1)	[1]
N'-(5- Bromo- 2- hydroxy benzyli dene)-4 - methylb enzohy drazide	C15H13 BrN2O2	Monocli nic	P21/n	5.8290(15)	31.914(3)	7.6440(11)	91.535(2)	[2]



N'-(5- Bromo- 2- hydroxy benzyli dene)-3 - hydroxy benzoh ydrazid e	C14H11 BrN2O3	Triclinic	P-1	6.295(3)	14.988(4)	15.423(3)	80.64(2)	[3]
(E)-N'- (5- Bromo- 2- hydroxy benzyli dene)-2 - methox ybenzo hydrazi de	C15H13 BrN2O3	Orthorh ombic	Pbca	15.587(3)	9.1281(19)	20.399(4)	-	[4]

A common feature observed in the crystal structures of these compounds is the formation of an intramolecular hydrogen bond between the hydroxyl group of the salicylaldehyde moiety and the nitrogen atom of the hydrazone linker, which generates an S(6) ring motif.[1]

Biological Activities of Benzenesulfonohydrazide Derivatives

While specific biological data for N'-(5-Bromo-2-

hydroxybenzylidene)benzenesulfonohydrazide is limited in the public domain, the broader class of benzenesulfonohydrazide and hydrazone derivatives exhibits a wide array of promising biological activities.



Anticancer Activity

Numerous studies have highlighted the potential of benzenesulfonamide and hydrazone derivatives as anticancer agents.[5] These compounds have shown efficacy against various cancer cell lines, including breast (MCF-7) and lung (A-549) cancer cells.

One study on 1-benzyl-5-bromo-3-hydrazonoindolin-2-ones, which share the hydrazone linker, demonstrated significant anticancer activity. Specifically, derivatives 7c and 7d showed potent activity against MCF-7 cells with IC50 values of $7.17 \pm 0.94~\mu M$ and $2.93 \pm 0.47~\mu M$, respectively.[6] These compounds were also found to be effective inhibitors of VEGFR-2, a key receptor in tumor angiogenesis, with IC50 values of $0.728~\mu M$ and $0.503~\mu M$.[4][6]

Another study on benzylidene hydrazide derivatives identified N-(2-(4-nitrobenzylidene)hydrazinecarbonyl)phenyl)benzamide as having the highest activity against the A549 human lung cancer cell line, with an IC50 of 10.9 µg/mL.[5]

Table 2: In Vitro Anticancer Activity of Related Hydrazone and Benzenesulfonamide Derivatives



Compound	Cell Line	IC50 (μM)	Reference
1-benzyl-5-bromo-3- (2-(4-(p-tolyl)thiazol-2- yl)hydrazono)indolin- 2-one (7d)	MCF-7	2.93 ± 0.47	[6]
1-benzyl-5-bromo-3- (2-(4-(4- fluorophenyl)thiazol-2- yl)hydrazono)indolin- 2-one (7c)	MCF-7	7.17 ± 0.94	[6]
N-(2-(2-(4- nitrobenzylidene)hydr azinecarbonyl)phenyl) benzamide	A549	10.9 μg/mL	[5]
4- benzenesulfonamide derivative of pyrazolo[1,5-a][1][3] [7]triazine (Compound 4)	Leukemia	0.32	[6]
4- benzenesulfonamide derivative of pyrazolo[1,5-a][1][3] [7]triazine (Compound 4)	Colon Cancer	0.49-0.89	[6]
4- benzenesulfonamide derivative of pyrazolo[1,5-a][1][3] [7]triazine (Compound 4)	Renal Cancer	0.92	[6]



Mechanism of Action

The anticancer effects of benzenesulfonohydrazide derivatives are believed to be mediated through various mechanisms. Inhibition of key enzymes involved in cancer progression is a prominent mode of action.

- Enzyme Inhibition: Sulfonamides are well-known inhibitors of carbonic anhydrases (CAs), with some isoforms (like CA IX and XII) being overexpressed in tumors and contributing to the acidic tumor microenvironment.[8] Additionally, as mentioned, related hydrazone derivatives have shown potent inhibition of VEGFR-2, a critical mediator of angiogenesis.[4]
 [6]
- Induction of Apoptosis: Some anticancer hydrazone derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells. For example, compound 7d was found to cause cell cycle arrest at the G2/M phase and increase the population of apoptotic cells in the sub-G1 phase in MCF-7 cells.[6]
- Microtubule Disruption: A study on N-(5-methoxyphenyl) methoxybenzenesulphonamides revealed that these compounds can inhibit microtubular protein polymerization, pointing to tubulin as a potential target.[9] Disruption of the microtubule network leads to cell cycle arrest at the G2/M phase and subsequent apoptosis.[9]

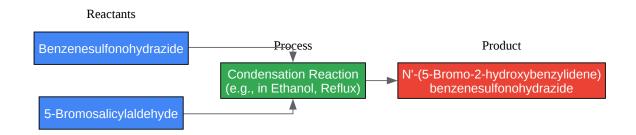
Antimicrobial Activity

Sulfonamides were among the first antimicrobial agents discovered and they function by inhibiting dihydropteroate synthetase, an enzyme essential for folic acid synthesis in bacteria. [1] The hydrazone moiety can also contribute to antimicrobial activity. Although specific minimum inhibitory concentration (MIC) values for N'-(5-Bromo-2-

hydroxybenzylidene)benzenesulfonohydrazide are not available, related nicotinohydrazone derivatives have demonstrated effective antimicrobial activities against bacteria such as Streptococcus pyogenes, Streptococcus agalactiae, and Bacillus anthracis.[10]

Visualizations Synthesis Workflow



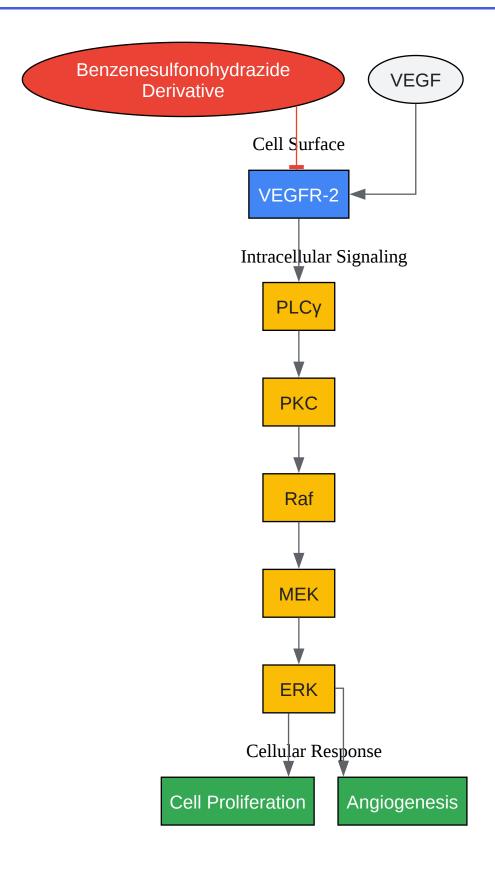


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Caption: Synthetic route for N'-(5-Bromo-2-hydroxybenzylidene)benzenesulfonohydrazide.

Potential Signaling Pathway Inhibition





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Caption: Hypothetical inhibition of the VEGFR-2 signaling pathway.



Conclusion

N'-(5-Bromo-2-hydroxybenzylidene)benzenesulfonohydrazide belongs to a class of compounds with significant therapeutic potential. While the biological activity of this specific molecule is not extensively documented, the available literature on related benzenesulfonohydrazide and hydrazone derivatives strongly suggests a high likelihood of interesting pharmacological properties, particularly in the areas of anticancer and antimicrobial research. The straightforward synthesis and the rich chemical space for derivatization make this scaffold an attractive starting point for the development of novel drug candidates. Future research should focus on the systematic biological evaluation of N'-(5-Bromo-2-hydroxybenzylidene)benzenesulfonohydrazide and its analogs to elucidate their specific mechanisms of action and to identify lead compounds for further preclinical and clinical development. The insights provided in this technical guide aim to serve as a valuable resource for researchers in this endeavor.

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